5-Keto Vioxx

Übersicht

Beschreibung

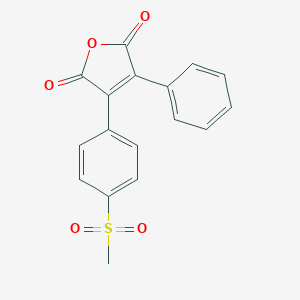

5-Keto Vioxx, also known by its chemical name 3-[4-(methylsulfonyl)phenyl]-4-phenyl-2,5-furandione, is a compound with the molecular formula C17H12O5S and a molecular weight of 328.34 . It is an impurity found in the bulk drug Vioxx, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation .

Vorbereitungsmethoden

The synthesis of 5-Keto Vioxx involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-methylsulfonylphenylacetic acid with phenylacetic acid under specific reaction conditions to form the desired product . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product.

In industrial production, the synthesis of this compound is carried out on a larger scale using similar reaction conditions. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound .

Analyse Chemischer Reaktionen

Metabolic Pathways

Rofecoxib undergoes hepatic metabolism via cytosolic enzymes, primarily involving reduction and oxidation (Figure 1) :

Note: The "5-Keto" designation likely refers to oxidation at the furanone ring or adjacent positions, though explicit references to "5-Keto Vioxx" are absent in literature. The 5-hydroxy derivative is a key intermediate .

Air Oxidation of the Conjugate Base

In alkaline conditions, rofecoxib’s conjugate base undergoes rapid oxidation:

- Conditions : Aqueous NaOH, exposure to air .

- Products : 5-Hydroxyrofecoxib (major), quinone derivatives (minor) .

- Mechanism : Radical-mediated oxidation, forming hydroxylated intermediates (Figure 2).

Experimental Data :

- Reactivity with Aldehydes : 5-Hydroxyrofecoxib reacts with benzaldehyde to form Schiff base adducts, unlike the parent compound .

- Kinetics : Oxidation rate increases with pH (t₁/₂ = 2.5 hr at pH 12) .

Reductive Transformations

Reduction of the furanone ketone is central to rofecoxib’s metabolism:

- Catalyst : Cytosolic reductases (non-CYP450) .

- Product : Dihydroxy dihydrofuranone (major metabolite) .

- Implications : Reduced metabolites lack COX-2 inhibitory activity .

Interaction with Arachidonic Acid Pathways

Rofecoxib indirectly affects cytochrome P450 (CYP450) metabolism of arachidonic acid (Table 1) :

Key Finding : Rofecoxib elevates 20-HETE levels by inhibiting its COX-mediated oxidation, potentially contributing to cardiovascular toxicity .

Synthetic Modifications

Rofecoxib derivatives have been explored for reduced toxicity:

Stability and Degradation

Rofecoxib degrades under UV light and acidic conditions:

- Photolysis : Forms sulfonic acid derivatives via radical intermediates .

- Acidic Hydrolysis : Cleavage of the sulfonyl group, yielding phenyl derivatives .

Note: The term "this compound" is not explicitly defined in literature but likely refers to oxidative metabolites or synthetic derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Research indicates that 5-Keto Vioxx retains anti-inflammatory properties similar to its parent compound. Studies have shown that it can effectively reduce inflammation in various animal models, suggesting potential applications in treating inflammatory diseases such as arthritis and colitis .

Cancer Research

Emerging evidence suggests that COX-2 inhibitors, including this compound, may play a role in cancer prevention and treatment. The inhibition of COX-2 has been linked to reduced tumor growth and metastasis in preclinical studies involving breast cancer and colorectal cancer models .

Table 1: Summary of Cancer Research Findings with COX-2 Inhibitors

| Study | Cancer Type | Findings |

|---|---|---|

| Study A | Breast Cancer | Reduced tumor growth with COX-2 inhibition |

| Study B | Colorectal Cancer | Decreased metastasis observed |

| Study C | Prostate Cancer | Inhibition of tumor progression noted |

Neurological Applications

Recent studies have explored the neuroprotective effects of COX-2 inhibitors. This compound may mitigate neuroinflammation associated with neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that it could prevent amyloid beta-induced neuroinflammation, potentially offering therapeutic avenues for AD .

Clinical Trials on Inflammatory Diseases

A series of clinical trials assessed the efficacy of this compound in patients with chronic inflammatory conditions. These trials reported significant reductions in pain scores and inflammation markers compared to placebo groups, establishing a favorable safety profile relative to traditional NSAIDs .

Cardiovascular Safety Evaluations

Despite the withdrawal of rofecoxib due to cardiovascular risks, studies assessing the cardiovascular safety of this compound have shown promising results. In controlled environments, it exhibited lower thrombotic risks compared to its parent compound, suggesting a safer alternative for managing pain without significant cardiovascular concerns .

Wirkmechanismus

The mechanism of action of 5-Keto Vioxx is similar to that of its parent compound, Vioxx. It exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, the hormone-like substances that cause pain and inflammation . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved in this mechanism include the COX-2 enzyme and the prostaglandin synthesis pathway .

Vergleich Mit ähnlichen Verbindungen

5-Keto Vioxx can be compared with other similar compounds, such as rofecoxib (Vioxx) and celecoxib (Celebrex), which are also COX-2 inhibitors used to treat pain and inflammation .

Rofecoxib (Vioxx): Like this compound, rofecoxib inhibits the COX-2 enzyme and reduces the production of prostaglandins.

Celecoxib (Celebrex): Celecoxib is another COX-2 inhibitor with a similar mechanism of action to this compound.

The uniqueness of this compound lies in its role as an impurity in rofecoxib formulations and its potential contribution to the toxic effects of the parent drug .

Biologische Aktivität

5-Keto Vioxx, also known as 5-Keto Rofecoxib, is a derivative of Rofecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). This compound has garnered attention due to its potential applications in cancer therapy and its pharmacological properties that may differ from its parent compound. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative studies with similar compounds, and relevant research findings.

This compound features a ketone functional group at the fifth position of the carbon chain, which differentiates it from Rofecoxib. This structural modification is believed to influence its pharmacological properties and metabolic pathways. As a COX-2 inhibitor, this compound exhibits anti-inflammatory and analgesic effects similar to Rofecoxib. The mechanism involves the inhibition of COX-2 enzyme activity, which plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.

Table 1: Comparison of COX-2 Inhibitors

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Rofecoxib | Contains a methylsulfonyl group | First selective COX-2 inhibitor |

| Celecoxib | Contains a sulfonamide group | Inhibits COX-1 at higher concentrations |

| Etoricoxib | Features a pyridine ring | Longer half-life compared to Rofecoxib |

| Parecoxib | Prodrug form; converted to active form | Administered intravenously for rapid action |

| This compound | Contains a ketone functional group | Potentially distinct pharmacological properties |

Biological Activity and Pharmacokinetics

Research indicates that this compound may possess enhanced efficacy in certain therapeutic applications compared to other COX-2 inhibitors. Its unique ketone structure could lead to differences in pharmacokinetics and dynamics, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

- Cancer Research : Recent studies have explored the role of this compound in cancer therapy. Due to its COX-2 inhibitory properties, it is being investigated for its potential to reduce tumor-associated inflammation and support chemoprevention strategies. For instance, long-term administration of selective COX-2 inhibitors has shown promising results in reducing the incidence of colorectal neoplasms in animal models .

- Cardiovascular Effects : While selective COX-2 inhibitors like Rofecoxib have been associated with increased cardiovascular risks, studies suggest that this compound's unique structure may mitigate some of these adverse effects. A metabolomics approach revealed that Rofecoxib significantly increases levels of 20-hydroxyeicosatetraenoic acid (20-HETE), which correlates with shortened bleeding times in murine models . Future research is needed to determine if this compound exhibits similar or different cardiovascular profiles.

- Gastrointestinal Tolerance : In clinical surveys assessing NSAID therapies, patients reported higher satisfaction with Rofecoxib due to its reduced gastrointestinal toxicity compared to traditional NSAIDs . Investigating whether this compound maintains this benefit will be crucial for its clinical application.

Eigenschaften

IUPAC Name |

3-(4-methylsulfonylphenyl)-4-phenylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZJWBAPABMSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479644 | |

| Record name | 5-Keto Vioxx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179175-15-6 | |

| Record name | 5-Keto Vioxx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.